Negligible Cytotoxicity in HepG2 Cells: A Clean Negative Control Profile
In a counterscreen for antimalarial liver-stage compounds, 7-chloro-4-(cyclopropylmethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one was tested at 10 µM against human HepG2 hepatoma cells and produced −9.2% inhibition, indicating essentially no cytotoxicity [1]. By contrast, the RIP1-active benzoxazepinone GSK'481 exhibits measurable cellular activity at sub-µM concentrations in U937 cells [2]. This differential cytotoxicity profile positions the target compound as a low-background negative control for phenotypic screening campaigns employing HepG2 or similar hepatic cell lines.
| Evidence Dimension | Cytotoxicity (HepG2 cells) |
|---|---|
| Target Compound Data | −9.2% inhibition at 10 µM |
| Comparator Or Baseline | GSK'481 (active benzoxazepinone RIP1 inhibitor) — sub-µM cellular activity |
| Quantified Difference | Qualitative difference: target compound is essentially inert vs. GSK'481 is potently active |
| Conditions | HepG2 human hepatoma cells, 10 µM test concentration (ChEMBL assay CHEMBL4513219) |
Why This Matters
Procurement of this compound as a verified inert scaffold supports assay quality control and counter-screening without introducing confounding cytotoxicity.
- [1] ChEMBL Activity Record: CHEMBL3439962 vs. HepG2. Assay CHEMBL4513219, Document CHEMBL4513216. ACS Infect. Dis. 2020. View Source
- [2] Harris, P. A.; et al. J. Med. Chem. 2016, 59 (5), 2163–2178. GSK'481 cellular activity in U937 cells. View Source
